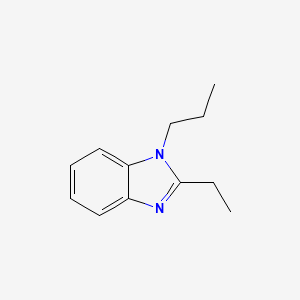

2-Ethyl-1-propylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-1-propylbenzimidazole is a derivative of the benzimidazole family, a class of heterocyclic aromatic organic compounds. This compound is not directly mentioned in the provided papers, but its structure can be inferred from similar compounds discussed in the research. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives is well-documented. For instance, novel 2-arylbenzimidazoles were synthesized from 4-fluoro-3-nitrobenzoic acid in a four-step process that included reduction and cyclocondensation steps under microwave irradiation, yielding excellent results within minutes . Similarly, heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were synthesized, involving the linkage of various moieties to a 2-pyridyl ring . These methods could potentially be adapted for the synthesis of 2-Ethyl-1-propylbenzimidazole.

Molecular Structure Analysis

The molecular structures of benzimidazole derivatives have been confirmed using various spectroscopic methods. For example, the structure of ethyl 2-(2-pyridylacetate) derivatives was confirmed by 1H-NMR, 13C-NMR, and MS, with some structures further confirmed by X-ray crystallography . The molecular structure of 2-amino-1-ethylbenzimidazole adducts was also determined using similar techniques .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions. For instance, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid chlorides or esters to form pyrimido[1,2-a]benzimidazolones . The reaction of 4(7)-aminobenzimidazole with ethyl 2-alkylmalonates produced novel imidazo[1,5,4-ef][1,5]benzodiazepine derivatives . These reactions showcase the reactivity of the benzimidazole core and could provide insights into the chemical behavior of 2-Ethyl-1-propylbenzimidazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the solvatochromism of 1-ethyl-2-formylbenzimidazole was studied, showing different sensitivities of electronic transitions to solvation based on molecular conformations . The electrochemical properties of benzimidazole derivatives have been explored, with copper(II), manganese(II), and nickel(II) complexes showing significant antioxidative activity . These studies suggest that 2-Ethyl-1-propylbenzimidazole may also exhibit unique physical and chemical properties that could be of interest in various applications.

科学的研究の応用

Inhibition of Heme Synthesis

2-Ethyl-5-methylbenzimidazole, a related compound to 2-Ethyl-1-propylbenzimidazole, has been identified as inhibitory for heme synthesis in chicken erythrocytes. This inhibition aligns with the compound's effect on influenza virus multiplication, suggesting a potential role in the study of virus-host interactions and biosynthesis processes (Abbott & Dodson, 1954).

Corrosion Protection

Research on 2-ethylbenzimidazole and its derivatives, such as 2-Ethyl-1-propylbenzimidazole, indicates their effectiveness in inhibiting the corrosion of copper in nitric acid. This property, resulting from adsorption on metal surfaces, makes them of interest in material science and corrosion research (Mohan, Anupama, & Joseph, 2017).

Antimicrobial Activity

Benzimidazole derivatives, including those similar to 2-Ethyl-1-propylbenzimidazole, show considerable antimicrobial activity against various bacteria and yeasts. This indicates their potential application in the development of new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Solvatochromism Studies

Studies on 1-Ethyl-2-formylbenzimidazole, closely related to 2-Ethyl-1-propylbenzimidazole, reveal insights into solvatochromism – the change of color with solvent polarity. This research aids in understanding the solvation dynamics of such compounds and their potential applications in sensing technologies (Chipanina et al., 2002).

Dye Synthesis

Benzimidazole-based compounds, similar to 2-Ethyl-1-propylbenzimidazole, are used in the synthesis of various dyes, particularly azo dyes. These dyes have applications in textile and other industries due to their coloring properties (Karcı & Demirçalı, 2006).

Antitumor Research

2-Propylbenzimidazole, closely related to 2-Ethyl-1-propylbenzimidazole, shows effectiveness against Ehrlich ascites tumors in mice. This indicates the potential of such compounds in antitumor and anticancer research (Komai, Higurashi, Abe, & Mizuno, 1958).

作用機序

Target of Action

Benzimidazole derivatives, in general, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets for these activities can vary widely, depending on the specific derivative and its functional groups.

Mode of Action

For instance, in the context of corrosion inhibition, benzimidazole derivatives can adsorb onto metal surfaces due to a positively charged nitrogen atom, forming a hydrophobic network that reduces the interaction between the metal and the corrosive environment .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For example, some benzimidazole derivatives have been found to inhibit enzymes involved in various metabolic pathways .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects can vary widely depending on the specific derivative and its functional groups.

Action Environment

The action of 2-Ethyl-1-propylbenzimidazole can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the efficacy of benzimidazole derivatives can be influenced by factors such as the concentration of the inhibitor, the temperature, and the pH of the environment .

Safety and Hazards

The safety data sheet for 2-Propylbenzimidazole, a similar compound, suggests that it may be harmful if swallowed or in contact with skin, and may cause an allergic skin reaction . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

特性

IUPAC Name |

2-ethyl-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-9-14-11-8-6-5-7-10(11)13-12(14)4-2/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINJJJTYPDBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-propylbenzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)